1-Ethyl-6-methoxy-5-nitro-1H-indazol-3-amine
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Overview
Description
1-Ethyl-6-methoxy-5-nitro-1H-indazol-3-amine is a heterocyclic compound belonging to the indazole family Indazoles are known for their diverse biological activities and are often used in medicinal chemistry
Preparation Methods
The synthesis of 1-Ethyl-6-methoxy-5-nitro-1H-indazol-3-amine typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-azidobenzaldehydes and amines.
Reaction Conditions: The synthetic route often includes transition metal-catalyzed reactions, reductive cyclization reactions, and the formation of C–N and N–N bonds.
Industrial Production: Industrial production methods may involve the use of catalysts like copper(II) acetate and solvents such as dimethyl sulfoxide under an oxygen atmosphere to achieve high yields and minimal byproducts.
Chemical Reactions Analysis
1-Ethyl-6-methoxy-5-nitro-1H-indazol-3-amine undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like tert-butyl nitrite.
Reduction: Reduction reactions can be carried out using hydrazine or other reducing agents.
Substitution: Substitution reactions often involve the use of electrophilic or nucleophilic reagents.
Common Reagents and Conditions: Typical reagents include copper(II) acetate, tert-butyl nitrite, and hydrazine.
Major Products: The major products formed from these reactions include various substituted indazole derivatives, which can be further utilized in medicinal chemistry.
Scientific Research Applications
1-Ethyl-6-methoxy-5-nitro-1H-indazol-3-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits potential as an inhibitor of specific enzymes and receptors.
Medicine: It has shown promise in the development of new drugs for treating various diseases, including cancer and inflammatory conditions.
Mechanism of Action
The mechanism of action of 1-Ethyl-6-methoxy-5-nitro-1H-indazol-3-amine involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit specific pathways, leading to its therapeutic effects. For example, it can act as an inhibitor of phosphoinositide 3-kinase δ, which is involved in respiratory diseases .
Comparison with Similar Compounds
1-Ethyl-6-methoxy-5-nitro-1H-indazol-3-amine can be compared with other indazole derivatives:
Similar Compounds: Other similar compounds include 1-methyl-1H-indazole-5-amine and 3-amino-1H-indazole-1-carboxamides.
Properties
Molecular Formula |
C10H12N4O3 |
---|---|
Molecular Weight |
236.23 g/mol |
IUPAC Name |
1-ethyl-6-methoxy-5-nitroindazol-3-amine |
InChI |
InChI=1S/C10H12N4O3/c1-3-13-7-5-9(17-2)8(14(15)16)4-6(7)10(11)12-13/h4-5H,3H2,1-2H3,(H2,11,12) |
InChI Key |
QVTGEBBDZXUDPU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC(=C(C=C2C(=N1)N)[N+](=O)[O-])OC |
Origin of Product |
United States |
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